Dichloromethylvinylsilane

Description

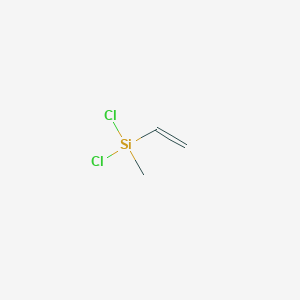

Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethenyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJJAVFOBDSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29763-18-6 | |

| Record name | Silane, dichloroethenylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027033 | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-70-9 | |

| Record name | Methylvinyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylvinyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methylvinyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27Y6F24PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Dichloromethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂) is a pivotal bifunctional organosilicon compound, widely utilized as a key intermediate in the synthesis of silicone polymers, resins, and as a coupling agent. Its vinyl group allows for polymerization and cross-linking, while the reactive chloro groups enable hydrolysis and condensation reactions. This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, primarily focusing on the Grignard reaction pathway. Detailed experimental protocols, purification techniques, and methods for characterization are presented. All quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams using the DOT language for clarity and reproducibility.

Introduction

Organosilicon chemistry plays a crucial role in the development of advanced materials with tailored properties. Among the vast array of organosilicon monomers, this compound stands out due to its dual functionality. The presence of a vinyl group and two chlorine atoms on the silicon center allows for a wide range of chemical transformations, making it a valuable building block in materials science and organic synthesis. This guide details a reliable method for its preparation and purification on a laboratory scale, intended to be a practical resource for researchers in the field.

Synthesis of this compound

The most common and adaptable laboratory-scale synthesis of this compound is achieved through the Grignard reaction. This method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride, with methyltrichlorosilane (B1216827).

Grignard Reaction Route

The overall reaction scheme is as follows:

CH₂=CHMgBr + CH₃SiCl₃ → CH₂=CHSi(CH₃)Cl₂ + MgBrCl

Reaction Components and Their Properties

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66 | 1.27 | Flammable, Corrosive, Water-reactive |

| Vinyl Bromide | CH₂=CHBr | 106.95 | 16 | 1.49 | Flammable, Toxic |

| Magnesium Turnings | Mg | 24.31 | - | 1.74 | Flammable solid |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 66 | 0.886 | Flammable, Peroxide-former |

| This compound | C₃H₆Cl₂Si | 141.07 | 92 | 1.08 | Flammable, Corrosive, Water-reactive[1] |

Detailed Experimental Protocol

This protocol is adapted from established Grignard reaction procedures for the synthesis of analogous organosilanes.[2]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Vinyl bromide or Vinyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the vinyl bromide solution to the magnesium. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting greyish-black solution is the vinylmagnesium bromide reagent.

Part B: Reaction with Methyltrichlorosilane

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether.

-

Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up and Isolation

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the low-boiling solvent (diethyl ether and THF) by simple distillation. The remaining crude product is this compound.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | Based on the limiting reagent (typically vinyl bromide or methyltrichlorosilane) |

| Typical Crude Yield | 60-75% |

| Purity before Distillation | Variable, contains unreacted starting materials and byproducts |

Purification

The primary method for purifying this compound is fractional distillation. This technique is effective in separating the desired product from unreacted starting materials, solvents, and reaction byproducts.

Fractional Distillation Protocol

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.

-

Slowly heat the flask.

-

Collect the fractions based on their boiling points. Discard any initial low-boiling fractions which may contain residual solvents.

-

Collect the fraction that distills at approximately 92 °C, which is the boiling point of this compound.[1]

-

Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction.

Potential Impurities and their Boiling Points:

| Compound | Boiling Point (°C) |

| Tetrahydrofuran (THF) | 66 |

| Diethyl Ether | 34.6 |

| Methyltrichlorosilane | 66 |

| This compound | 92 |

| Trichlorovinylsilane | 91-93 |

| Methylvinyldichlorosilane | 92 |

Final Purity and Yield:

| Parameter | Value |

| Purity after Distillation | >98% (as determined by GC-MS)[3] |

| Overall Yield | 50-65% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

-

This compound and its precursors are flammable, corrosive, and react with moisture to release HCl gas.[2] All manipulations must be performed in a well-ventilated fume hood.

-

Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and acid-resistant gloves, must be worn at all times.

-

Grignard reagents are highly reactive and can ignite on contact with air or water. Handle with extreme care under an inert atmosphere.

Visualizing the Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Purification Workflow

This diagram outlines the purification process for the crude product.

Caption: Purification workflow for this compound.

Logical Relationship of Synthesis and Purification

The following diagram shows the logical connection between the synthesis and purification steps.

Caption: Logical flow from synthesis to pure product.

References

Characterization of Dichloromethylvinylsilane: A Technical Guide Using ¹H and ²⁹Si NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the characterization of dichloromethylvinylsilane using proton (¹H) and silicon-29 (B1244352) (²⁹Si) Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the expected spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for the structural elucidation of this important organosilicon compound.

Introduction to this compound and its Spectroscopic Characterization

This compound (CH₂=CH)Si(CH₃)Cl₂ is a versatile bifunctional organosilane featuring both a reactive vinyl group and hydrolyzable chloro groups. This unique combination of functional moieties makes it a valuable precursor in the synthesis of a wide array of silicon-containing polymers, crosslinking agents, and surface modification reagents. Accurate structural confirmation and purity assessment are paramount for its application in materials science and drug development. NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound, providing detailed information about its molecular structure.

Predicted ¹H and ²⁹Si NMR Spectral Data

While comprehensive, publicly available datasets for the ¹H and ²⁹Si NMR spectra of this compound are limited, the following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) based on the analysis of similar vinylsilane compounds and general principles of NMR spectroscopy. These values serve as a robust guideline for the interpretation of experimentally acquired spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct sets of signals corresponding to the methyl and vinyl protons.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Si-CH ₃ | ~0.8 - 1.0 | Singlet (s) | N/A |

| Si-CH =CH₂ | ~6.0 - 6.4 | Doublet of Doublets (dd) | Jtrans ≈ 20 Hz, Jcis ≈ 14 Hz |

| Si-CH=CH ₂ (cis) | ~5.8 - 6.1 | Doublet of Doublets (dd) | Jcis ≈ 14 Hz, Jgem ≈ 4 Hz |

| Si-CH=CH ₂ (trans) | ~6.1 - 6.3 | Doublet of Doublets (dd) | Jtrans ≈ 20 Hz, Jgem ≈ 4 Hz |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.

²⁹Si NMR Spectral Data

The ²⁹Si NMR spectrum of this compound is expected to show a single resonance, characteristic of a silicon atom bonded to a methyl group, a vinyl group, and two chlorine atoms.

| Assignment | Chemical Shift (δ) [ppm] |

| (CH ₂=CH )Si(CH ₃)Cl ₂ | ~ -5 to -15 |

Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The negative chemical shift is indicative of a silicon nucleus that is shielded relative to the silicon in TMS.

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality ¹H and ²⁹Si NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that is inert towards the analyte and has a residual proton signal that does not overlap with the signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organosilanes.

-

Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ²⁹Si NMR for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the sample.

¹H NMR Spectroscopy

-

Instrument: A standard high-resolution NMR spectrometer with a proton operating frequency of 300 MHz or higher is suitable.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually enough to obtain a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

²⁹Si NMR Spectroscopy

Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques are often employed to enhance the signal intensity.

-

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe capable of observing ²⁹Si nuclei is required.

-

Acquisition Parameters:

-

Pulse Sequence: To overcome the negative Nuclear Overhauser Effect (NOE), which can lead to signal suppression or nulling, it is advisable to use a pulse sequence with inverse-gated proton decoupling. Alternatively, polarization transfer techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to significantly enhance the ²⁹Si signal.

-

Spectral Width: A spectral width covering the expected range for organosilanes (e.g., +50 to -100 ppm) should be used.

-

Relaxation Delay: For inverse-gated decoupling experiments, a longer relaxation delay (e.g., 10-30 seconds) is necessary to allow for the slow relaxation of the ²⁹Si nucleus. For DEPT or INEPT experiments, the delay is dependent on the ¹J(Si-H) coupling constant.

-

Number of Scans: A significantly larger number of scans (e.g., hundreds to thousands) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualizing the Characterization Workflow

The following diagrams illustrate the molecular structure and the logical workflow for the NMR-based characterization of this compound.

In-Depth Technical Guide: FTIR Analysis of Dichloromethylvinylsilane Vibrational Modes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂). It details the vibrational modes of the molecule, offers a step-by-step experimental protocol for analysis, and presents the data in a clear, accessible format.

Introduction to FTIR Spectroscopy of Organosilanes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies, causing its chemical bonds to vibrate. These vibrations, which include stretching, bending, rocking, and twisting, are unique to the molecule's structure and the types of bonds it contains.[1]

For organosilicon compounds like this compound, FTIR spectroscopy is an invaluable tool for confirming structural integrity, identifying functional groups, and monitoring reactions. The presence of Si-C, Si-Cl, C=C, and C-H bonds gives rise to a characteristic infrared spectrum that acts as a molecular "fingerprint".

Vibrational Modes of this compound

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups. The key vibrational modes can be assigned to specific stretching and bending motions within the molecule. The following table summarizes the primary vibrational frequencies and their corresponding assignments, based on spectroscopic studies and computational analysis.

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3060 | ν(=CH₂) asym | Asymmetric stretching of the C-H bonds in the vinyl group |

| ~3020 | ν(=CH₂) sym | Symmetric stretching of the C-H bonds in the vinyl group |

| ~2970 | ν(CH₃) asym | Asymmetric stretching of the C-H bonds in the methyl group |

| ~2920 | ν(CH₃) sym | Symmetric stretching of the C-H bonds in the methyl group |

| ~1600 | ν(C=C) | Stretching of the carbon-carbon double bond in the vinyl group |

| ~1410 | δ(=CH₂) scissoring | Scissoring (in-plane bending) of the vinyl C-H bonds |

| ~1260 | δ(CH₃) sym | Symmetric bending (deformation) of the methyl group |

| ~1010 | δ(=CH) in-plane wagging | In-plane wagging of the vinyl C-H bond |

| ~960 | δ(=CH₂) out-of-plane wagging | Out-of-plane wagging of the vinyl C-H bonds |

| ~800 | ν(Si-C) | Stretching of the silicon-carbon bond |

| ~600-500 | ν(Si-Cl) asym | Asymmetric stretching of the silicon-chlorine bonds |

| ~500-450 | ν(Si-Cl) sym | Symmetric stretching of the silicon-chlorine bonds |

Note: The exact peak positions may vary slightly depending on the physical state of the sample (gas, liquid, or solid) and the specific experimental conditions.

Experimental Protocol: ATR-FTIR Analysis of Liquid this compound

Attenuated Total Reflectance (ATR) is a sampling technique that is well-suited for the analysis of liquid samples, including reactive organosilanes. The following protocol outlines the steps for obtaining an FTIR spectrum of this compound using an ATR accessory.

3.1. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid)

-

Anhydrous solvent for cleaning (e.g., hexane (B92381) or isopropanol)

-

Lint-free laboratory wipes

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Experimental Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and the surrounding atmosphere.

-

Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.

-

-

Sample Application:

-

Working in a fume hood, carefully place a small drop of liquid this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the FTIR spectrum of the sample using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, carefully clean the ATR crystal. Use a lint-free wipe to absorb the bulk of the liquid.

-

Moisten a new lint-free wipe with a suitable anhydrous solvent (e.g., hexane or isopropanol) and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.

-

Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.

-

Workflow and Data Interpretation

The process of FTIR analysis, from sample preparation to data interpretation, can be visualized as a logical workflow.

References

An In-depth Technical Guide to the Reaction Mechanism of Dichloromethylvinylsilane with Surface Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of dichloromethylvinylsilane with surface hydroxyl groups, a critical process for surface modification in various scientific and industrial applications, including drug delivery systems. This document details the underlying chemical principles, experimental protocols, and analytical techniques for characterizing the modified surfaces.

Core Reaction Mechanism: A Two-Step Process

The surface modification of substrates bearing hydroxyl (-OH) groups, such as silica (B1680970), glass, and metal oxides, with this compound is a versatile technique to alter surface properties, notably to impart hydrophobicity and provide a reactive vinyl handle for further functionalization. The overall mechanism proceeds through a well-established two-step hydrolysis and condensation reaction.

Step 1: Hydrolysis

The process is initiated by the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds of this compound. In the presence of trace amounts of water, either on the substrate surface or within the reaction solvent, the chlorine atoms are substituted with hydroxyl groups to form a reactive silanol (B1196071) intermediate, methylvinylsilanediol. This reaction releases hydrochloric acid (HCl) as a byproduct.

Step 2: Condensation

The newly formed silanol groups (Si-OH) on the methylvinylsilanediol are now primed to react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the methylvinylsilyl group onto the surface.

Due to the presence of two reactive chlorine atoms, this compound is a difunctional molecule. This allows for potential cross-linking between adjacent silane (B1218182) molecules on the surface, leading to the formation of a polymeric, cross-linked siloxane layer. This cross-linking enhances the stability and durability of the surface coating.[1]

The vinyl functional group (-CH=CH2) of the silane remains intact throughout this process and is available for subsequent chemical modifications, such as polymerization or click chemistry, making it a valuable tool for creating functional surfaces.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential steps of hydrolysis and condensation, as well as the potential for cross-linking on the surface.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table summarizes typical data obtained for analogous dichlorosilane (B8785471) surface modification reactions. These values provide a reasonable estimate for the expected outcomes when using this compound.

| Parameter | Typical Value Range | Analytical Technique(s) | Notes |

| Layer Thickness | 1 - 10 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Thickness is dependent on reaction conditions and the extent of cross-linking. |

| Water Contact Angle (on modified silica) | 80° - 110° | Contact Angle Goniometry | A significant increase from the hydrophilic nature of an unmodified silica surface. |

| Surface Coverage | 2 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Quantitative NMR | Dependent on the density of surface hydroxyl groups and reaction steric hindrance.[3] |

| Reaction Time (for monolayer formation) | 4 - 24 hours | In-situ FTIR, XPS | Varies with temperature, solvent, and silane concentration. |

Detailed Experimental Protocols

The following are generalized protocols for the surface modification of silica-based substrates using this compound in both liquid and vapor phases. These should be optimized for specific applications.

Protocol 1: Liquid-Phase Deposition on Silica Nanoparticles

Objective: To graft this compound onto the surface of silica nanoparticles in a solvent.

Materials:

-

Silica nanoparticles

-

This compound (97% or higher)

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (optional, as an HCl scavenger)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Centrifuge

Procedure:

-

Surface Activation: a. Disperse silica nanoparticles in a 1:1 (v/v) solution of concentrated hydrochloric acid and methanol. b. Sonicate for 30 minutes and then stir for 2 hours at room temperature. c. Centrifuge the nanoparticles and wash repeatedly with deionized water until the supernatant is neutral (pH 7). d. Dry the activated nanoparticles in a vacuum oven at 120°C for at least 4 hours.

-

Silanization Reaction: a. In a dry, three-neck round-bottom flask under an inert atmosphere, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g per 50 mL). b. In a separate, dry vial, prepare a solution of this compound in anhydrous toluene (e.g., 5% v/v). c. Slowly inject the silane solution into the stirred nanoparticle suspension at room temperature. d. (Optional) Add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct. e. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere.[1]

-

Washing and Purification: a. After the reaction, cool the mixture to room temperature. b. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles. c. Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene. d. Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with ethanol to remove unreacted silane and byproducts. e. Dry the final product in a vacuum oven at 80°C overnight.

Protocol 2: Vapor-Phase Deposition on Glass Slides

Objective: To create a hydrophobic and vinyl-functionalized surface on glass slides via vapor deposition.

Materials:

-

Glass microscope slides

-

Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION

-

Deionized water

-

Anhydrous toluene

-

This compound

-

Vacuum desiccator

-

Vacuum pump

Procedure:

-

Surface Cleaning and Activation: a. Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Carefully remove the slides and rinse them extensively with deionized water. c. Dry the slides in an oven at 120°C for at least 1 hour.

-

Vapor Phase Silanization: a. Place the cleaned and dried glass slides inside a vacuum desiccator. b. In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the slides. c. Evacuate the desiccator using a vacuum pump for a few minutes and then seal it. d. Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[1]

-

Post-Treatment: a. Vent the desiccator to atmospheric pressure, preferably in a fume hood. b. Remove the coated slides and rinse them with anhydrous toluene to remove any loosely bound silane molecules. c. Dry the slides with a stream of inert gas or in an oven at 100°C for 30 minutes. d. Store the modified glass slides in a clean, dry environment.

Characterization of Modified Surfaces

Confirmation of successful surface modification is crucial. The following diagram outlines a typical workflow for the characterization of this compound-treated surfaces.

Key Observations in Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A successful reaction is indicated by the disappearance or significant reduction of the broad absorption band corresponding to O-H stretching of silanol groups (around 3400 cm⁻¹) and the appearance of new peaks corresponding to C-H stretching from the methyl and vinyl groups (around 2900-3100 cm⁻¹).[4]

-

X-ray Photoelectron Spectroscopy (XPS): XPS survey scans will show the presence of Si, C, and O on the surface. High-resolution scans of the Si 2p and C 1s regions can confirm the formation of Si-O-Si bonds and the presence of the organic adlayer. Quantitative analysis of the peak areas allows for the determination of elemental composition and an estimation of surface coverage.[5]

-

Contact Angle Goniometry: A significant increase in the water contact angle compared to the unmodified substrate provides a clear indication of a more hydrophobic surface, confirming the presence of the nonpolar methyl and vinyl groups.

-

Ellipsometry and Atomic Force Microscopy (AFM): These techniques are used to measure the thickness of the grafted silane layer, providing insight into whether a monolayer or a thicker polymer layer has been formed.

By understanding the core reaction mechanism and employing rigorous experimental and analytical techniques, researchers can effectively utilize this compound to create well-defined, functional surfaces for a wide array of applications in materials science and drug development.

References

Solubility of Dichloromethylvinylsilane in Anhydrous Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylvinylsilane is a versatile organosilicon compound utilized as an intermediate in the synthesis of silicone polymers and other specialty chemicals.[1] Its reactivity is primarily governed by the two silicon-chlorine bonds, which are highly susceptible to hydrolysis by water or protic solvents, leading to the formation of silanols and hydrochloric acid.[2][3] This inherent reactivity necessitates the use of anhydrous solvents for its storage and use in chemical reactions.

Qualitative Solubility and Solvent Compatibility

While specific quantitative solubility values are not documented, this compound, like other chlorosilanes, is generally considered to be soluble or miscible in a range of common anhydrous, non-protic organic solvents.[4] Its use in various organic syntheses conducted in solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) further supports its solubility in these media.[5][6] The primary consideration when using this compound in any organic solvent is the strict exclusion of moisture to prevent hydrolysis.

The following table summarizes the expected solubility and known reactivity of this compound in selected anhydrous organic solvents.

| Solvent | Molecular Formula | Expected Solubility | Reactivity and Compatibility Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible/Soluble | Highly sensitive to moisture in the solvent. THF must be rigorously dried before use. |

| Diethyl Ether | C₄H₁₀O | Miscible/Soluble | Highly sensitive to moisture. Diethyl ether must be anhydrous. |

| Toluene | C₇H₈ | Miscible/Soluble | Highly sensitive to moisture. Toluene must be anhydrous. Often used as a solvent for reactions involving chlorosilanes.[5] |

| Hexane | C₆H₁₄ | Miscible/Soluble | Highly sensitive to moisture. Hexane must be anhydrous. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Miscible/Soluble | Highly sensitive to moisture. While generally stable, dichloromethane can react with highly nucleophilic compounds under certain conditions.[7] |

Experimental Protocol for Solubility Determination

The determination of solubility for a highly reactive and moisture-sensitive compound like this compound requires specialized techniques to ensure anhydrous conditions. The following protocol is a recommended procedure based on standard methods for handling air- and moisture-sensitive reagents.[8][9]

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)

-

Anhydrous organic solvent (e.g., THF, distilled from sodium/benzophenone ketyl)

-

Schlenk flasks or similar oven-dried glassware

-

Gas-tight syringes

-

Inert gas (Argon or Nitrogen) supply with a manifold (Schlenk line)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus suitable for inert atmosphere (e.g., cannula with a filter frit)

Procedure:

-

Preparation of Glassware and Reagents:

-

Thoroughly oven-dry all glassware (Schlenk flasks, syringes, cannula) at >120°C for several hours and allow to cool under a stream of inert gas.

-

Ensure the anhydrous solvent is freshly distilled or obtained from a commercial source and handled under an inert atmosphere.

-

Handle this compound under an inert atmosphere using gas-tight syringes.

-

-

Solubility Measurement (Stepwise Addition):

-

To a pre-weighed, oven-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add a precise volume of the anhydrous solvent (e.g., 10 mL) via a gas-tight syringe.

-

Place the flask on a magnetic stirrer and in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Using a gas-tight syringe, add a small, accurately measured volume (e.g., 0.1 mL) of this compound to the stirring solvent.

-

Observe for complete dissolution. The solution should remain clear and homogenous.

-

Continue to add small, precise increments of this compound, allowing the solution to stir and equilibrate after each addition.

-

The point at which the solution becomes cloudy or a second phase appears, and does not clarify after a prolonged period of stirring (e.g., 30 minutes), is considered the saturation point.

-

Record the total volume of this compound added to reach saturation.

-

-

Confirmation of Saturation (Optional):

-

If a saturated solution is formed, it can be filtered under an inert atmosphere using a cannula with a filter frit into a second pre-weighed Schlenk flask to remove any undissolved solute.

-

The mass of the solute in a known mass of the filtrate can then be determined by carefully evaporating the solvent under reduced pressure and weighing the residue. This will provide a more quantitative measure of solubility.

-

-

Calculation of Solubility:

-

Calculate the solubility based on the total volume (and thus mass, using its density) of this compound that dissolved in the known volume of the solvent. Express the solubility in g/100 mL or mol/L.

-

Safety Precautions:

-

This compound is flammable, corrosive, and toxic upon inhalation.[10] It reacts violently with water.[2][11]

-

All manipulations must be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for the experimental determination of this compound solubility under anhydrous conditions.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 124-70-9 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Dichloromethylvinylsilane (CAS 124-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dichloromethylvinylsilane (DMVS), a versatile organosilicon compound with significant applications in materials science, polymer chemistry, and the synthesis of specialty chemicals. This document details its physicochemical properties, specifications, core reactivity, and provides representative experimental protocols for its key applications.

Core Properties and Specifications

This compound is a colorless to light yellow liquid known for its high reactivity, primarily due to the presence of both a vinyl group and two hydrolyzable chloro groups attached to a central silicon atom. This dual functionality makes it a valuable intermediate and monomer.[1][2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for safe handling, reaction setup, and material characterization.

| Property | Value | Reference(s) |

| CAS Number | 124-70-9 | [1] |

| Molecular Formula | C₃H₆Cl₂Si | [1] |

| Molecular Weight | 141.07 g/mol | [1] |

| Appearance | Colorless to light yellow/brown liquid | [1] |

| Boiling Point | 92 °C (lit.) | [3] |

| Density | 1.08 - 1.09 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.425 - 1.435 | [1][3] |

| Vapor Density | >1 (vs air) | [3] |

| Flash Point | 3.4 °C (38.1 °F) - closed cup | [4] |

| Explosive Limit | 1.5 - 42.0% (V) | [5] |

Typical Specifications

Commercial grades of this compound are typically offered at high purity, suitable for sensitive chemical synthesis and polymerization reactions.

| Specification | Value | Method | Reference(s) |

| Purity / Assay | ≥ 97% or ≥ 98% | Gas Chromatography (GC) | [1][3] |

| Synonyms | Methylvinyldichlorosilane | N/A | [1] |

Chemical Reactivity and Mechanisms

The utility of DMVS stems from two primary reactive sites: the silicon-chlorine bonds and the vinyl group. The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The vinyl group can participate in polymerization and hydrosilylation reactions.

Hydrolysis and Condensation

The most prominent reaction of DMVS is its violent reaction with water.[6] The two chloro groups are rapidly hydrolyzed to form an unstable silanediol (B1258837) intermediate, liberating hydrogen chloride (HCl) gas. This silanediol then readily undergoes condensation to form siloxane (Si-O-Si) bonds, leading to the formation of linear or cyclic poly(methylvinylsiloxane)s.[7]

Role as a Coupling Agent

DMVS is an effective coupling agent, enhancing adhesion between inorganic substrates (like glass, silica (B1680970), or metals) and organic polymers.[8] The mechanism involves the hydrolysis of the Si-Cl bonds to form silanols, which then condense with hydroxyl groups on the inorganic surface to form stable, covalent Si-O-Substrate bonds. The vinyl group remains oriented away from the surface, available to react with and covalently bond to an organic polymer matrix, thus "coupling" the two dissimilar materials.

Experimental Protocols

The following protocols are representative procedures for common applications of this compound. Safety Precaution: this compound reacts violently with water and moisture, releasing corrosive HCl gas. It is flammable and causes severe skin and eye burns. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware and solvents must be scrupulously dried.[5][6]

Protocol: Hydrolysis and Condensation to form Poly(methylvinylsiloxane)

This protocol is adapted from procedures for similar dichlorosilanes and describes the synthesis of a silicone polymer.[1][7]

Objective: To synthesize a low-molecular-weight poly(methylvinylsiloxane) oil.

Materials:

-

This compound (DMVS)

-

Anhydrous dichloromethane (B109758) (DCM) or anhydrous diethyl ether

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube (or nitrogen inlet).

Procedure:

-

Set up the reaction apparatus in a fume hood and ensure all glassware is oven-dried.

-

In the round-bottom flask, prepare a solution of this compound (e.g., 28.2 g, 0.2 mol) in 200 mL of anhydrous dichloromethane.

-

Begin vigorous stirring and cool the flask in an ice bath.

-

Slowly add deionized water (e.g., 7.2 mL, 0.4 mol) dropwise from the dropping funnel over a period of 1-2 hours. A vigorous reaction with the evolution of HCl gas will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Carefully transfer the mixture to a separatory funnel. The organic layer contains the siloxane polymer and the aqueous layer contains dissolved HCl.

-

Separate the layers. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The resulting clear, viscous liquid is poly(methylvinylsiloxane). Further characterization (e.g., by NMR, FTIR, GPC) can be performed to determine the structure and molecular weight distribution.

Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a method for functionalizing a silica surface to make it more hydrophobic and reactive towards organic matrices. It is adapted from general silanization procedures.[9]

Objective: To covalently attach methylvinylsilyl groups to the surface of silica nanoparticles.

Materials:

-

Amorphous silica nanoparticles

-

This compound (DMVS)

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (optional, as an acid scavenger)

-

Vacuum oven, centrifuge, ultrasonic bath.

Procedure:

-

Drying of Silica: Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove physically adsorbed water and expose surface silanol (B1196071) (-OH) groups.

-

Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) using an ultrasonic bath for 15-30 minutes to create a uniform suspension. Transfer the suspension to a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Silanization Reaction: While stirring the suspension, add a solution of this compound in anhydrous toluene (e.g., 1.2 equivalents relative to estimated surface silanols). If desired, add triethylamine (2.5 equivalents) to neutralize the HCl byproduct.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours under an inert atmosphere.

-

Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.

-

Discard the supernatant. Re-disperse the nanoparticles in fresh anhydrous toluene and repeat the centrifugation. Perform this washing step three times to remove unreacted silane (B1218182) and byproducts.

-

Final Drying: Dry the functionalized silica nanoparticles under vacuum at 60-80 °C overnight. The resulting powder should exhibit increased hydrophobicity.

Applications in Research and Development

DMVS is a cornerstone intermediate in organosilicon chemistry. Its applications are diverse, driven by the properties it imparts to the final materials.

Monomer for Silicone Polymers

The primary industrial use of DMVS is as a monomer for producing silicone polymers.[2] The vinyl groups introduced into the polysiloxane backbone are crucial for cross-linking reactions, particularly in the curing of high-temperature vulcanizing (HTV) silicone rubbers and in platinum-catalyzed addition-cure systems for silicone elastomers and adhesives.[1]

Surface Modification and Adhesion Promotion

As detailed in the protocols, DMVS is used to modify surfaces to improve adhesion, control wettability, and enhance the compatibility of inorganic fillers in polymer composites.[8] This is critical in manufacturing advanced materials for the aerospace, electronics, and construction industries.[2]

Intermediate for Specialty Chemicals

DMVS serves as a precursor for other organosilicon compounds. For example, it can be used to synthesize vinyl-functionalized silane coupling agents like methylvinyldimethoxysilane or methylvinyldiethoxysilane through reaction with the corresponding alcohols.[1] It has also been used in more specialized research for depositing thin films of silicon carbide (β-SiC) and for synthesizing novel organosilylborane polymers.[3][10]

Safety and Handling

A summary of critical safety information is provided below. Always consult the full Safety Data Sheet (SDS) before handling.

| Hazard Class | Description |

| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2). Vapors may form explosive mixtures with air.[6] |

| Corrosivity | Causes severe skin burns and eye damage (Skin Corr. 1B). Corrosive to the respiratory tract.[5][6] |

| Reactivity | Reacts violently with water, moisture, alcohols, and strong bases, releasing HCl.[6] |

| Toxicity | Toxic if inhaled (Acute Tox. 3) and harmful if swallowed (Acute Tox. 4).[5] |

Storage: Store in a cool, dry, well-ventilated area designated for corrosives and flammables. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen). Recommended storage temperature is 2-8°C.[3]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Dichloromethylvinylsilane in a Fume Hood

For Researchers, Scientists, and Drug Development Professionals

Dichloromethylvinylsilane (C₃H₆Cl₂Si), a volatile and highly reactive organosilicon compound, is a critical intermediate in the synthesis of advanced silicone polymers and other specialty chemicals. Its utility in creating materials with enhanced thermal stability and functional properties makes it invaluable in the automotive, aerospace, and electronics industries. However, its hazardous nature—characterized by high flammability, corrosivity, and acute toxicity—necessitates stringent safety protocols to mitigate risks in a laboratory setting. This in-depth guide provides comprehensive health and safety guidelines for handling this compound within a fume hood, ensuring the protection of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is classified as a hazardous chemical, posing multiple risks upon exposure. It is a highly flammable liquid and vapor, can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic if inhaled.[1][2] A thorough understanding of its chemical and physical properties is the first step toward safe handling.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆Cl₂Si | [3] |

| Molecular Weight | 141.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 92 °C (197.6 °F) | [4][6] |

| Flash Point | 4 °C (39.2 °F) - Closed Cup | [4] |

| Autoignition Temperature | 320 °C (608 °F) | [3] |

| Vapor Density | 4.86 (Air = 1) | [3] |

| Specific Gravity | 1.080 @ 25°C | [3] |

| Explosive Limits | Lower: 1.5% (V) / Upper: 42.0% (V) | [1] |

Reactivity and Incompatibilities

This compound is highly sensitive to moisture and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3] It is crucial to prevent contact with water and moist air. The compound is incompatible with a range of common laboratory chemicals.

Table of Incompatible Materials:

| Incompatible Substance |

| Water |

| Strong oxidizing agents |

| Strong acids |

| Strong bases |

| Alcohols |

| Amines |

Source:[3]

A logical workflow for assessing chemical compatibility before initiating any experiment is crucial.

Engineering Controls: The Fume Hood

All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The fume hood acts as the primary barrier between the researcher and the hazardous vapors.

Fume Hood Best Practices

-

Sash Position: Keep the sash at the lowest possible height that allows for comfortable work.

-

Airflow: Ensure the fume hood's airflow is unobstructed. Do not store large equipment or numerous containers inside the hood.

-

Work Area: Conduct all work at least six inches inside the fume hood sash.

-

Spill Containment: The work surface should be equipped with a spill tray to contain any accidental releases.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final and critical line of defense. The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tight-fitting safety goggles and a face shield. | Protects against splashes of the corrosive liquid and irritating vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe burns. |

| Body Protection | Flame-resistant lab coat worn over personal clothing. | Protects against splashes and potential flash fires. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. | Protects against inhalation of toxic vapors. |

Sources:[3]

The decision-making process for selecting the appropriate level of PPE should be systematic.

References

An In-depth Technical Guide on the Hydrolysis and Condensation Pathways of Dichloromethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical pathways involved in the hydrolysis and condensation of dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂). A thorough understanding of these reactions is critical for professionals engaged in the development of novel materials, as this compound is a key precursor in the synthesis of specialized silicone polymers and as a coupling agent.[1][2] This document details the reaction mechanisms, influencing factors, potential byproducts, and provides detailed experimental protocols for monitoring these transformations. While specific kinetic data for this compound is not extensively available in public literature, this guide leverages data from closely related chlorosilanes and vinylsilanes to provide a robust framework for research and development.

Core Reaction Mechanisms: From Dichlorosilane to Polysiloxane

The conversion of this compound into a polysiloxane network is a two-stage process involving hydrolysis followed by condensation.[3]

Hydrolysis

The initial and typically rapid step is the hydrolysis of the silicon-chlorine (Si-Cl) bonds upon exposure to water. This is a nucleophilic substitution reaction where the chlorine atoms are replaced by hydroxyl (-OH) groups, forming methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂) and releasing hydrogen chloride (HCl) as a byproduct. The high reactivity of the Si-Cl bond makes this compound highly sensitive to moisture.[4]

Step 1: First Hydrolysis CH₃(CH₂=CH)SiCl₂ + H₂O → CH₃(CH₂=CH)Si(OH)Cl + HCl

Step 2: Second Hydrolysis CH₃(CH₂=CH)Si(OH)Cl + H₂O → CH₃(CH₂=CH)Si(OH)₂ + HCl

The resulting methylvinylsilanediol is a key intermediate, but it is generally unstable and readily undergoes condensation.

Condensation

The newly formed silanol (B1196071) groups are reactive and condense to form stable siloxane bonds (Si-O-Si), with the elimination of water. This polymerization process can lead to the formation of linear chains, cyclic structures, or cross-linked networks.

Linear Condensation: n CH₃(CH₂=CH)Si(OH)₂ → [-Si(CH₃)(CH=CH₂)-O-]n + n H₂O

Cyclic Condensation: The hydrolysis of difunctional silanes, such as this compound, commonly yields cyclic siloxanes. The relative proportions of these cyclic oligomers depend on the reaction conditions.

Factors Influencing Reaction Pathways

The kinetics and outcome of the hydrolysis and condensation of this compound are significantly influenced by several factors:

-

Water Stoichiometry: The ratio of water to this compound is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Excess water can accelerate the reaction but may also promote the formation of cyclic species.

-

pH: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl, which lowers the pH and accelerates further hydrolysis. In general, silane (B1218182) hydrolysis is faster under acidic or basic conditions compared to neutral pH.

-

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.[5][6] However, careful temperature control is necessary to manage the exothermic nature of the hydrolysis and to influence the structure of the final polysiloxane.

-

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rates and the structure of the resulting polymer. Aprotic solvents are often used to control the reaction.

-

Presence of Catalysts: While the hydrolysis of chlorosilanes is often rapid without a catalyst, condensation can be accelerated by acid or base catalysts.

Byproducts and Intermediates

The primary byproduct of the hydrolysis of this compound is hydrogen chloride (HCl) . In the subsequent condensation reactions, water is eliminated.

A significant consideration in the hydrolysis of difunctional silanes is the formation of cyclic siloxanes . For this compound, this can lead to the formation of various cyclic methylvinylsiloxanes, such as trimers, tetramers, and larger rings. The formation of these cyclic species is a competing reaction to the desired linear polymerization and is influenced by reaction conditions. The analysis of these byproducts is crucial for controlling the properties of the final polymeric material and can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10][11]

The primary reactive intermediates are the partially and fully hydrolyzed silanols: methylvinylchlorosilanol (CH₃(CH₂=CH)Si(OH)Cl) and methylvinylsilanediol (CH₃(CH₂=CH)Si(OH)₂). These silanols are generally transient species and are challenging to isolate. Their presence and concentration can be monitored in-situ using spectroscopic techniques like NMR.[12]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical data for related chlorosilanes and vinylsilanes to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 124-70-9[1] |

| Molecular Formula | C₃H₆Cl₂Si[13] |

| Molecular Weight | 141.07 g/mol [13] |

| Boiling Point | 92 °C[14] |

| Density | 1.08 g/mL at 25 °C[14] |

| Refractive Index | n20/D 1.430[14] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[15] |

Table 2: Comparative Hydrolysis Rate Constants for Silanes (Illustrative)

| Silane | Catalyst | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Dichlorodimethylsilane | None (autocatalytic) | 25 | Rapid | [16] |

| Methyltrimethoxysilane | Acid | 25 | 1.2 x 10⁻³ | [17] |

| Vinyltrimethoxysilane | Acid | 25 | 3.5 x 10⁻⁴ | [17] |

| Phenyltrimethoxysilane | Acid | 25 | 1.8 x 10⁻⁴ | [17] |

Note: The rate of hydrolysis for chlorosilanes is generally much faster than for alkoxysilanes.

Experimental Protocols

The following are detailed methodologies for key experiments to study the hydrolysis and condensation of this compound.

In-Situ Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol allows for the real-time observation of the disappearance of this compound and the appearance of hydrolysis intermediates and products.

Materials and Equipment:

-

This compound

-

Deuterated aprotic solvent (e.g., acetone-d₆, chloroform-d)

-

Deuterated water (D₂O)

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes with sealed caps

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the deuterated solvent in an NMR tube.

-

Acquire initial ¹H, ¹³C, and ²⁹Si NMR spectra of the starting material.

-

Carefully add a stoichiometric amount of D₂O to the NMR tube.

-

Immediately cap the NMR tube, shake vigorously to mix, and place it in the NMR spectrometer.

-

Begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes for ¹H, and longer for ¹³C and ²⁹Si).

-

Continue data acquisition until no further changes are observed in the spectra, indicating the completion of the reaction.

Data Analysis:

-

¹H NMR: Monitor the disappearance of the methyl and vinyl proton signals of the starting material and the appearance of new signals corresponding to the silanol protons (if observable) and protons of the hydrolyzed species.

-

²⁹Si NMR: This is the most direct method to observe the changes in the silicon environment. Track the shift of the silicon resonance as the chlorine atoms are replaced by hydroxyl groups and subsequently as siloxane bonds are formed.[12]

Analysis of Condensation Products by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for monitoring the formation of siloxane bonds during the condensation phase.

Materials and Equipment:

-

Hydrolyzed this compound solution

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Reaction vessel

Procedure:

-

Set up the FTIR-ATR system.

-

Record a background spectrum of the ATR crystal.

-

Introduce the solution of hydrolyzed this compound into the reaction vessel, ensuring it is in contact with the ATR crystal.

-

Begin collecting FTIR spectra at regular intervals.

-

If studying the effect of temperature, use a heated stage to control the temperature of the reaction.

Data Analysis:

-

Monitor the decrease in the broad Si-OH stretching band (around 3200-3700 cm⁻¹).

-

Observe the increase and sharpening of the Si-O-Si stretching band (around 1000-1100 cm⁻¹), which indicates the formation of polysiloxanes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hydrolysis and condensation pathway of this compound.

Caption: Experimental workflow for analyzing hydrolysis and condensation.

References

- 1. datahorizzonresearch.com [datahorizzonresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. resource.aminer.org [resource.aminer.org]

- 15. Structural characterization of toxic oligomers that are kinetically trapped during α-synuclein fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical DFT Studies on the Reactivity of Dichloromethylvinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylvinylsilane (DCMVS) is a versatile organosilicon compound with significant applications in the synthesis of polymers and as a surface modifying agent. Understanding its reactivity at a quantum mechanical level is crucial for optimizing existing applications and developing new technologies. This technical guide provides a comprehensive overview of the theoretical investigation of DCMVS reactivity using Density Functional Theory (DFT). While direct experimental and computational studies on DCMVS are limited, this paper synthesizes information from DFT studies on analogous vinylsilanes and dichlorosilanes to present a robust theoretical framework. This guide covers the molecule's electronic structure, potential reaction pathways such as hydrolysis, polymerization, and hydrosilylation, and outlines a detailed, albeit hypothetical, protocol for conducting such DFT studies. All quantitative data, presented in structured tables, are illustrative and based on typical values obtained for similar molecules in DFT calculations, providing a practical reference for researchers in the field.

Introduction to the Reactivity of this compound

This compound (CH₂=CHSi(CH₃)Cl₂) possesses two primary reactive sites: the vinyl group (C=C) and the silicon center with two labile chlorine atoms. The vinyl group is susceptible to electrophilic addition and radical reactions, making it a key functional group for polymerization and hydrosilylation. The Si-Cl bonds are readily hydrolyzed, leading to the formation of silanols, which can then undergo condensation to form siloxane polymers. The interplay between these two reactive centers dictates the overall chemical behavior of DCMVS.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms, transition states, and thermodynamic and kinetic parameters that govern the reactivity of such molecules. DFT allows for the calculation of various molecular properties that are directly related to reactivity.

Theoretical Reactivity Descriptors

The reactivity of DCMVS can be rationalized through several key descriptors derived from DFT calculations. These include the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken charge distribution, and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. For DCMVS, the HOMO is expected to be localized on the electron-rich vinyl group, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the silicon atom, indicating its electrophilic nature and susceptibility to nucleophilic attack, particularly at the Si-Cl bonds.

Mulliken Charge Distribution: The calculated Mulliken charges provide insight into the partial charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites. Regions of negative potential (electron-rich) are prone to electrophilic attack, while regions of positive potential (electron-deficient) are susceptible to nucleophilic attack.

Hypothetical Quantitative Data from DFT Calculations

The following tables summarize hypothetical quantitative data that could be obtained from a DFT study of this compound. These values are illustrative and based on typical results for similar organosilicon compounds.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Si-C(vinyl) | 1.85 | - |

| C=C | 1.34 | - |

| Si-C(methyl) | 1.87 | - |

| Si-Cl1 | 2.06 | - |

| Si-Cl2 | 2.06 | - |

| C-H (vinyl) | 1.08 | - |

| C-H (methyl) | 1.09 | - |

| ∠Cl-Si-Cl | - | 108.5 |

| ∠C(vinyl)-Si-C(methyl) | - | 112.0 |

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| Si | +1.20 |

| Cl1 | -0.45 |

| Cl2 | -0.45 |

| C(vinyl, alpha) | -0.35 |

| C(vinyl, beta) | -0.25 |

| C(methyl) | -0.50 |

| H (vinyl) | +0.15 |

| H (methyl) | +0.10 |

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Key Reaction Pathways: A Theoretical Perspective

DFT can be employed to model several key reactions involving this compound.

Hydrolysis and Condensation

The hydrolysis of the Si-Cl bonds is a fundamental reaction of DCMVS. A DFT study could elucidate the stepwise mechanism, involving the nucleophilic attack of water on the silicon atom and the subsequent elimination of HCl. The formed silanols can then undergo condensation to form siloxane oligomers and polymers.

Hydrosilylation